molecular formula C15H14O3 B178261 3'-(Hydroxymethyl)-biphenyl-4-acetic acid CAS No. 176212-50-3

3'-(Hydroxymethyl)-biphenyl-4-acetic acid

Cat. No.: B178261
CAS No.: 176212-50-3
M. Wt: 242.27 g/mol
InChI Key: AEUKJKCPZRFKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-(Hydroxymethyl)-biphenyl-4-acetic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of phenylacetic acid, characterized by the presence of a hydroxymethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and phenylacetic acid.

    Grignard Reaction: A Grignard reagent is prepared by reacting phenylmagnesium bromide with benzaldehyde to form a secondary alcohol.

    Oxidation: The secondary alcohol is then oxidized to form the corresponding ketone.

    Aldol Condensation: The ketone undergoes aldol condensation with phenylacetic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3'-(Hydroxymethyl)-biphenyl-4-acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products

    Oxidation: The major product is 2-[4-[3-(carboxymethyl)phenyl]phenyl]acetic Acid.

    Reduction: The major product is 2-[4-[3-(hydroxymethyl)phenyl]phenyl]ethanol.

    Substitution: Various substituted derivatives of the compound can be formed depending on the reagents used.

Scientific Research Applications

3'-(Hydroxymethyl)-biphenyl-4-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3'-(Hydroxymethyl)-biphenyl-4-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid: A simpler analog with similar structural features but lacking the hydroxymethyl group.

    4-(Hydroxymethyl)phenylacetic Acid: A related compound with a hydroxymethyl group attached to the phenyl ring.

    2-Phenylacetic Acid: Another analog with a phenyl group attached to the acetic acid moiety.

Uniqueness

3'-(Hydroxymethyl)-biphenyl-4-acetic acid is unique due to the presence of both a hydroxymethyl group and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-10-12-2-1-3-14(8-12)13-6-4-11(5-7-13)9-15(17)18/h1-8,16H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUKJKCPZRFKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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